2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring three heterocyclic moieties:
- A thiazole ring substituted with a 1H-pyrrole group at the 2-position.
- A pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to a furan-2-yl group at the 3-position.
- An ethyl spacer connecting the pyridazinone fragment to the acetamide backbone.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c25-17(12-14-13-28-19(21-14)23-8-1-2-9-23)20-7-10-24-18(26)6-5-15(22-24)16-4-3-11-27-16/h1-6,8-9,11,13H,7,10,12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXBWNBCZFULAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the pyrrole, thiazole, furan, and pyridazine rings. These components are then linked through various coupling reactions.
Pyrrole Synthesis: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.
Thiazole Synthesis: Thiazole rings are often synthesized using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Furan Synthesis: Furans can be synthesized through the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds.
Pyridazine Synthesis: Pyridazine rings are typically synthesized via the condensation of hydrazines with 1,4-diketones.
The final step involves the coupling of these heterocyclic components through amide bond formation, typically using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the heterocyclic rings, particularly the pyrrole and furan rings, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the carbonyl groups in the pyridazine ring, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the presence of activating or deactivating groups.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO4
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: DCC, EDCI
Bases: Triethylamine (TEA), pyridine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyridazine ring can yield dihydropyridazines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrrol structures. For instance, derivatives of thiazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound may share similar properties due to its structural similarities with known anticancer agents. In vitro studies indicate that thiazole-based compounds can inhibit key pathways involved in tumor growth and metastasis .
Mechanism of Action
The proposed mechanism for the anticancer activity involves the inhibition of specific kinases and enzymes crucial for cancer cell proliferation. For example, compounds with thiazole moieties have been reported to inhibit vascular endothelial growth factor receptor (VEGFR), which is vital for tumor angiogenesis . The presence of the furan and pyridazine rings in this compound could further enhance its efficacy by providing additional targets for interaction within cancer cells.
Antimicrobial Properties
Broad-Spectrum Activity
Compounds featuring thiazole and pyrrole groups are also recognized for their antimicrobial properties. Research indicates that these compounds can effectively combat various bacterial and fungal strains. The compound's structure suggests potential activity against pathogens by disrupting their cell membranes or inhibiting vital metabolic pathways .
Case Studies
In a comparative study, thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones. The compound's structural attributes may contribute to enhanced membrane permeability, allowing it to exert its effects more effectively against microbial targets .
Neuroprotective Effects
Potential in Neurodegenerative Diseases
Emerging research suggests that compounds with thiazole and pyrrole scaffolds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to inhibit acetylcholinesterase has been documented, which is crucial for managing symptoms associated with Alzheimer's disease .
Biological Assays
In vitro assays have shown that certain thiazole derivatives can reduce oxidative stress markers in neuronal cells, indicating their potential in protecting against neurodegeneration . The compound's unique structure may facilitate interactions with neurotransmitter systems, enhancing cognitive function.
Mechanism of Action
The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit key enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its ability to interact with microbial cell membranes can contribute to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other acetamide derivatives documented in the literature. Below is a detailed analysis of its key features compared to analogs:
Structural Analogues
Key Observations :
- The target compound’s pyridazinone-furan system is unique compared to analogs like 6c (piperazine-fluorophenyl) or ACI-INT-77 (phenethylamine-thiazole). This may influence solubility and target selectivity.
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Melting Point: The pyridazinone-containing 6c has a melting point of 174–176 °C, likely due to its rigid aromatic systems and hydrogen-bonding capacity . The target compound’s additional thiazole-pyrrole moiety may increase melting point variability.
- Solubility : The furan-2-yl group in the target compound could enhance lipophilicity compared to 6c (fluorophenyl-piperazine), which has polar piperazine and fluorine substituents .
Biological Activity
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a pyrrole ring fused with a thiazole moiety and an oxopyridazine group. The unique combination of these structural elements suggests a diverse range of biological activities, particularly in the realm of anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Pyrrole Ring : This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
- Thiazole Ring Formation : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
- Coupling Reaction : The pyrrole and thiazole rings are coupled using dehydrating agents to form the final compound.
Anticancer Potential
Preliminary studies indicate that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| MCF7 | 3.79 | Antitumor |
| NCI-H460 | 12.50 | Antitumor |
| HeLa | 42.30 | Antitumor |
These values suggest that the compound could be effective in inhibiting tumor growth, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its biological activity is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate cell growth and apoptosis.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrole or thiazole rings can significantly influence potency and selectivity against target enzymes or receptors.
Case Studies
- Anticancer Activity in Preclinical Models : A study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity in murine models when combined with traditional chemotherapeutics like temozolomide, suggesting a synergistic effect .
- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activities against various pathogens, indicating that modifications to the structure could yield effective antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
